molecular formula C8H8F2 B3043283 2-Ethyl-1,3-difluorobenzene CAS No. 83484-01-9

2-Ethyl-1,3-difluorobenzene

Cat. No.: B3043283
CAS No.: 83484-01-9
M. Wt: 142.15 g/mol
InChI Key: BHSMRMCWSGHMKF-UHFFFAOYSA-N
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Description

2-Ethyl-1,3-difluorobenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with two fluorine atoms at the 1 and 3 positions and an ethyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1,3-difluorobenzene typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the Friedel-Crafts alkylation of 1,3-difluorobenzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,3-difluorobenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Aromatic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid are used to introduce nitro groups into the aromatic ring.

    Sulfonation: Sulfur trioxide or concentrated sulfuric acid can be used to introduce sulfonic acid groups.

    Halogenation: Halogens such as bromine or chlorine in the presence of a Lewis acid catalyst can be used for halogenation reactions.

Major Products Formed:

    Nitration: 2-Ethyl-1,3-difluoro-4-nitrobenzene

    Sulfonation: 2-Ethyl-1,3-difluoro-4-sulfonic acid benzene

    Halogenation: 2-Ethyl-1,3-difluoro-4-bromobenzene or 2-Ethyl-1,3-difluoro-4-chlorobenzene

Scientific Research Applications

2-Ethyl-1,3-difluorobenzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its unique substitution pattern makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in studying the effects of fluorine substitution on biological activity.

    Medicine: Fluorinated compounds are often used in medicinal chemistry to improve the pharmacokinetic properties of drugs. This compound can be a precursor in the synthesis of such drugs.

    Industry: The compound can be used in the production of specialty chemicals, including agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-1,3-difluorobenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. The presence of fluorine atoms influences the electron density of the ring, making it more reactive towards nucleophiles. The ethyl group can also affect the reactivity and orientation of substitution reactions.

Molecular Targets and Pathways: In biological systems, fluorinated compounds can interact with various molecular targets, including enzymes and receptors

Comparison with Similar Compounds

    1,3-Difluorobenzene: Lacks the ethyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    2-Ethylbenzene: Lacks the fluorine atoms, resulting in different reactivity and properties.

    2,4-Difluorotoluene: Similar substitution pattern but with a methyl group instead of an ethyl group.

Uniqueness of 2-Ethyl-1,3-difluorobenzene: The combination of the ethyl group and fluorine atoms in this compound provides a unique set of chemical properties. The ethyl group increases steric hindrance, while the fluorine atoms influence the electronic properties of the aromatic ring. This makes the compound valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

2-ethyl-1,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSMRMCWSGHMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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